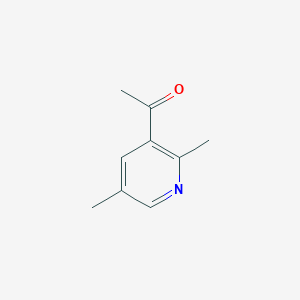

1-(2,5-Dimethyl-3-pyridinyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)7(2)10-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBXMEACWXXOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

| Property | Data |

| Molecular Formula | C₉H₁₁NO |

| Average Mass | 149.193 g/mol researchgate.net |

| Monoisotopic Mass | 149.084064 g/mol researchgate.net |

| CAS Number | 31931-68-7 researchgate.net |

Synthesis and Reactions

Specific, peer-reviewed synthesis routes for 1-(2,5-Dimethyl-3-pyridinyl)ethanone are not prominently documented. Generally, the synthesis of pyridyl ketones can be challenging. Standard electrophilic aromatic substitution methods like Friedel-Crafts acylation are often ineffective on the electron-deficient pyridine (B92270) ring. youtube.com Alternative strategies often involve the use of metalated pyridine derivatives (e.g., lithiated or Grignard reagents) which then react with an acylating agent. youtube.com

Information regarding the specific chemical reactions that this compound undergoes is not detailed in available scientific literature. Based on its functional groups, it would be expected to participate in reactions typical of ketones (e.g., reduction to an alcohol, formation of imines or oximes) and reactions involving the pyridine ring.

Applications and Research Interest

Strategies for Carbonyl Group Introduction onto Pyridine (B92270) Scaffolds

The direct introduction of an acetyl group onto a pre-existing pyridine ring is a primary strategy for synthesizing pyridyl ketones. This can be achieved through various acylation and coupling reactions, as well as condensation reactions involving acetylpyridines.

Traditional Friedel-Crafts acylation is often challenging for pyridine rings due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. chemicalforums.com The nitrogen atom can also coordinate with the Lewis acid catalyst, further reducing reactivity. sigmaaldrich.com To overcome these limitations, modifications such as using pyridine-N-oxides or employing more potent catalytic systems are often necessary. chemicalforums.com

Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the synthesis of pyridyl ketones. These methods offer milder reaction conditions and greater functional group tolerance. For instance, palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed using various acyl sources. nih.govrsc.org While not a direct route to 3-acetylpyridines, these methodologies highlight the potential of transition metal catalysis in C-H functionalization for ketone synthesis on pyridine rings. researchgate.netmdpi.com Another approach involves the palladium-catalyzed carbonylative coupling of aryl triflates with (hetero)arenes, generating potent N-acyl pyridinium (B92312) salts as acylating agents in situ. rsc.org Nickel catalysis has also been employed to couple N-alkyl pyridinium salts with activated carboxylic acids to form ketones. nih.gov

Organometallic reagents, such as pyridylzinc bromides, can react with acyl chlorides to yield pyridyl ketones, often without the need for a transition metal catalyst under mild conditions. nih.govsci-hub.st This approach is valuable for creating C-C bonds with acyl groups on the pyridine ring.

| Method | Description | Key Features | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com | Uses readily available starting materials. | Low reactivity of pyridine ring; catalyst coordination with pyridine nitrogen. chemicalforums.com |

| Palladium-Catalyzed Acylation | Cross-coupling reactions involving C-H activation or carbonylative coupling. nih.govrsc.org | High regioselectivity, milder conditions, good functional group tolerance. rsc.org | Requires specific directing groups or pre-functionalized substrates. |

| Organometallic Acylation | Reaction of organopyridyl reagents (e.g., organozinc) with acylating agents. nih.gov | Can proceed under mild, catalyst-free conditions. sci-hub.st | Preparation of organometallic reagents can be sensitive. |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, which is useful for elongating the carbon chain of an existing acetylpyridine. gordon.edu This reaction is particularly effective when the aldehyde partner lacks α-hydrogens, preventing self-condensation. The reaction between an acetylpyridine and a non-enolizable aldehyde leads to the formation of a pyridyl chalcone (B49325), an α,β-unsaturated ketone. unib.ac.id

The choice of catalyst and solvent can significantly influence the yield and efficiency of the Claisen-Schmidt reaction. unib.ac.id Studies have shown that variations in base catalysts (e.g., NaOH vs. KOH) and solvents (e.g., ethanol (B145695) vs. methanol) can optimize the formation of the desired chalcone product. unib.ac.id However, under strongly basic conditions, side reactions such as Michael additions and subsequent intramolecular aldol (B89426) condensations can occur, leading to more complex products like substituted cyclohexanols. researchgate.netbeilstein-archives.org

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for converting ketones, including pyridyl ketones, into alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.com This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide, allowing it to react effectively with a wide range of aldehydes and ketones. organic-chemistry.orgresearchgate.net The resulting α,β-unsaturated products are versatile intermediates for further synthetic transformations.

Organometallic coupling reactions provide a direct route to forming carbon-carbon bonds. Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are instrumental in connecting pyridine fragments to other molecular scaffolds. nih.govpressbooks.pub Specifically for ketone synthesis, organocuprate reagents have been shown to react efficiently with 2-pyridyl esters to produce the corresponding ketones. acs.org These reactions are valuable for constructing complex molecules where the pyridine ring is a key component.

Pyridine Ring Formation via Ketone/Aldehyde Precursors

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic precursors that already contain the necessary ketone or aldehyde functionalities. This approach offers a high degree of control over the substitution pattern of the final pyridine product.

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgambeed.com The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the aromatic pyridine. organic-chemistry.org This method is highly versatile, allowing for variations in all starting components to produce a wide range of substituted pyridines. fiveable.me Recent advancements have focused on developing more environmentally friendly conditions, such as using aqueous micelles or solvent-free reactions. organic-chemistry.org

The Kröhnke pyridine synthesis generates highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgdrugfuture.comresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and dehydration to form the aromatic pyridine ring. wikipedia.org This method is particularly useful for synthesizing polysubstituted pyridines.

Another notable method is the Bohlmann–Rahtz pyridine synthesis , which involves the reaction of an enamine with an ethynyl (B1212043) ketone. This reaction can be performed in a single step under Brønsted acid catalysis to yield a trisubstituted pyridine as a single regioisomer. nih.gov

| Synthesis Method | Reactants | Intermediate/Key Step | Product Scope |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate wikipedia.org | Forms a 1,4-dihydropyridine intermediate, followed by oxidation. organic-chemistry.org | Highly versatile for various substituted pyridines. |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate wikipedia.org | Michael addition to form a 1,5-dicarbonyl intermediate, then cyclization. drugfuture.com | Generates highly functionalized and polysubstituted pyridines. |

| Bohlmann–Rahtz Synthesis | Enamine, Ethynyl ketone nih.gov | Michael addition followed by cyclodehydration. | Produces trisubstituted pyridines with high regioselectivity. |

Regioselective Functionalization of Pyridine Rings

Achieving regioselectivity in the functionalization of substituted pyridines like 2,5-dimethylpyridine (B147104) (2,5-lutidine) is critical for synthesizing a specific isomer such as this compound. The directing effects of the existing methyl groups, as well as the electronic nature of the pyridine ring, govern the position of incoming electrophiles.

In electrophilic substitution reactions like Friedel-Crafts acylation, the pyridine nitrogen is deactivating. The methyl groups are activating and ortho-, para-directing. For 2,5-dimethylpyridine, the C4 position is sterically hindered by the two adjacent methyl groups. The C3 and C6 positions are electronically activated by the methyl groups. The C6 position is adjacent to the nitrogen, which can influence reactivity. Therefore, acylation is most likely to occur at the C3 or C4 positions, with regioselectivity depending heavily on the specific reaction conditions and catalyst used. Directed ortho-metalation strategies can provide a powerful tool for achieving high regioselectivity by using a directing group to deliver the organometallic reagent and subsequently the electrophile to a specific position.

Catalytic Systems in Pyridyl Ketone Synthesis

Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of pyridyl ketones has benefited significantly from the development of novel catalysts.

Transition metal complexes, particularly those of palladium, are widely used. Palladium catalysts are effective in a variety of reactions, including C-H activation/acylation and cross-coupling reactions that form the C-C bond of the ketone. nih.govrsc.orgrsc.org For example, palladium acetate is a common catalyst precursor for carbopalladation of nitriles to synthesize aromatic ketones. globethesis.com

Lewis acids, such as aluminum chloride (AlCl₃), are the traditional catalysts for Friedel-Crafts acylation. nih.govnih.gov However, their application to pyridine systems is often problematic. The development of more robust Lewis acids or alternative catalytic cycles is an active area of research. Using ionic liquids as both solvent and catalyst has shown promise in Friedel-Crafts reactions, offering milder conditions and easier product separation. researchgate.net

For the synthesis of the pyridine ring itself, cobalt complexes have been used to catalyze the [2+2+2] cycloaddition of alkynes and nitriles. arkat-usa.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a route to symmetrical pyridines. acsgcipr.org In the gas-phase synthesis of acetylpyridines from pyridinecarboxylic esters and acetic acid, catalysts based on titanium dioxide supported on alumina-silica have proven effective, offering high selectivity and minimizing by-product formation. google.comgoogle.comepo.org

Multi-step Synthetic Sequences and Optimization

The synthesis of this compound, a valuable building block in medicinal and materials chemistry, often involves multi-step sequences that require careful optimization to ensure high yields and purity. Research into its synthesis has explored various pathways, primarily starting from readily available pyridine derivatives. These methodologies often focus on introducing the acetyl group at the 3-position of the 2,5-dimethylpyridine (2,5-lutidine) ring, a task that requires regioselective control.

One of the common strategies involves the functionalization of a pre-existing pyridine ring. For instance, the synthesis can commence from 2,5-dimethyl-3-cyanopyridine. This intermediate can be subjected to a Grignard reaction with a methylmagnesium halide, such as methylmagnesium bromide, to introduce the acetyl group. The optimization of this step typically involves a careful study of reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the Grignard reagent, to maximize the yield and minimize the formation of by-products.

Another potential, though less direct, route could involve the construction of the substituted pyridine ring itself. Methodologies such as the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis offer pathways to construct substituted pyridines from acyclic precursors. beilstein-journals.org However, applying these methods to achieve the specific substitution pattern of this compound can be complex and may require a lengthy synthetic sequence with subsequent optimization of each step.

The acylation of 2,5-dimethylpyridine (2,5-lutidine) presents a more direct approach. However, direct Friedel-Crafts acylation of pyridine and its derivatives is often challenging due to the deactivation of the ring by the nitrogen atom and the potential for N-acylation. To overcome these challenges, modifications to the classical Friedel-Crafts conditions are necessary. This can include the use of more reactive acylating agents or the conversion of the pyridine to its N-oxide derivative to direct the acylation to the desired position, followed by a deoxygenation step. The optimization of such a sequence would involve screening different Lewis acids, solvents, and reaction temperatures to achieve the desired regioselectivity and yield.

A plausible multi-step synthesis is outlined below, starting from 2,5-dimethylpyridine. This sequence highlights key transformations and areas for optimization.

Plausible Synthetic Sequence:

N-Oxidation: 2,5-Dimethylpyridine is first converted to 2,5-dimethylpyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution and directs the incoming group to the 3- and 5-positions. Optimization of this step would involve selecting the appropriate oxidizing agent (e.g., hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid) and controlling the reaction temperature to prevent over-oxidation.

Nitration: The resulting N-oxide is then nitrated to introduce a nitro group at the 3-position. The reaction conditions, such as the concentration of nitric and sulfuric acid and the reaction temperature, are critical parameters to optimize for achieving high regioselectivity and yield.

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/acetic acid). Optimization would focus on achieving a clean and complete reduction without affecting the N-oxide functionality.

Diazotization and Sandmeyer-type Reaction: The amino group is then converted to a diazonium salt, which can be transformed into a cyano group via a Sandmeyer-type reaction using a copper(I) cyanide catalyst. This is a critical step where careful control of temperature and reagent addition is necessary to avoid decomposition of the diazonium salt and maximize the yield of the nitrile.

Grignard Reaction: Finally, the 3-cyano-2,5-dimethylpyridine N-oxide is reacted with a methyl Grignard reagent. This reaction introduces the methyl ketone functionality. Following the Grignard addition, a deoxygenation step is required to remove the N-oxide and afford the final product, this compound. Optimization of this final stage would involve careful control of the Grignard reaction conditions and the selection of an efficient deoxygenating agent (e.g., PCl3 or PPh3).

The following tables present hypothetical data for the optimization of key steps in the synthesis of this compound, illustrating the detailed research findings that would be sought in the literature.

Table 1: Optimization of the Grignard Reaction of 3-Cyano-2,5-dimethylpyridine

| Entry | Grignard Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | MeMgBr (1.2) | Diethyl Ether | 0 to rt | 2 | 65 |

| 2 | MeMgBr (1.5) | Diethyl Ether | 0 to rt | 2 | 78 |

| 3 | MeMgBr (1.5) | THF | 0 to rt | 2 | 85 |

| 4 | MeMgBr (1.5) | THF | -20 to rt | 3 | 88 |

| 5 | MeLi (1.5) | Diethyl Ether | 0 to rt | 2 | 72 |

Table 2: Optimization of the Acylation of 2,5-Dimethylpyridine N-oxide

| Entry | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-acetyl isomer (%) |

| 1 | Acetic Anhydride | AlCl₃ | Dichloromethane | 0 to rt | 4 | 45 |

| 2 | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 4 | 55 |

| 3 | Acetic Anhydride | ZnCl₂ | Nitrobenzene | 80 | 6 | 62 |

| 4 | Acetic Anhydride | PPA | Neat | 100 | 3 | 70 |

| 5 | Acetyl Chloride | Fe(OTf)₃ | 1,2-Dichloroethane | 60 | 5 | 68 |

Note: The data in the tables are illustrative and represent the type of detailed findings that would be included based on specific research articles.

Reactions at the Ethanone (B97240) Carbonyl Moiety

The acetyl group attached to the pyridine ring is a key site for various chemical modifications, including photochemical reactions, derivatization into oximes, and redox transformations.

The carbonyl group of this compound can participate in several photochemical reactions upon excitation with UV light. These reactions are initiated by the formation of an excited state of the ketone, which can then interact with other molecules.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, leading to the formation of an oxetane (B1205548). wikipedia.orgmdpi.com For pyridyl ketones like 3-acetylpyridine (B27631), this reaction has been utilized for the on-tissue derivatization of lipids for mass spectrometry imaging, demonstrating the capability of the acetyl-pyridine moiety to undergo this transformation. hkbu.edu.hk It is anticipated that this compound would react similarly with various alkenes under photochemical conditions to yield the corresponding oxetane derivatives. The reaction mechanism typically involves the formation of a triplet biradical intermediate, and the regioselectivity and stereoselectivity are influenced by the stability of this intermediate. mdpi.com

| Photochemical Reaction | Description | Expected Product with Alkene (R-CH=CH-R) |

|---|---|---|

| Paternò-Büchi Reaction | [2+2] photocycloaddition between an excited carbonyl and a ground-state alkene. wikipedia.org | Oxetane derivative |

| [2+2]-Cycloaddition | Formation of a four-membered ring from two double-bond containing molecules upon light irradiation. nih.gov | Cyclobutane derivative (if reacting with another pyridyl ketone) |

| Single Electron Transfer (SET) | Transfer of a single electron from a donor to an acceptor, initiated by photoexcitation, leading to radical ions. youtube.com | Can lead to various products depending on subsequent reactions of the radical ions. |

In addition to the Paternò-Büchi reaction, other photochemical pathways like [2+2]-cycloaddition between two molecules of the ketone or with other unsaturated systems are possible, often facilitated by photosensitizers. nih.govnih.govdtu.dk These reactions typically proceed through a triplet excited state. The competition between different photochemical pathways, such as single electron transfer (SET) versus cycloaddition, depends on the specific reactants and conditions. acs.org SET processes involve the transfer of an electron from a donor to an acceptor, creating radical ions that can then undergo further reactions. youtube.comyoutube.com The likelihood of SET is influenced by the redox potentials of the excited ketone and the ground-state reactant.

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. This is a standard condensation reaction for ketones. The general procedure involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine, in a solvent like ethanol. mdpi.com

The resulting oxime, this compound oxime, can exist as (E) and (Z) isomers. These oximes are valuable synthetic intermediates and can be further converted into a variety of derivatives, including oxime ethers. bohrium.com The formation of oxime ethers can be achieved by N-alkylation of the oxime. mdpi.com Pyridyl oximes are also known to form intermolecular hydrogen bonding networks and can act as ligands in coordination chemistry. nih.govmdpi.com

| Reactant | Reaction Conditions | Product |

|---|---|---|

| Hydroxylamine hydrochloride (NH2OH·HCl) | Base (e.g., NaOH, Pyridine), Ethanol, Reflux mdpi.com | This compound oxime |

| This compound oxime + Alkyl halide (R-X) | Base (e.g., NaOH), DMF mdpi.com | This compound oxime ether |

The ethanone moiety can undergo both reduction and oxidation reactions. The carbonyl group can be reduced to a secondary alcohol, 1-(2,5-dimethyl-3-pyridinyl)ethanol, using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction can lead to the corresponding ethyl group, forming 3-ethyl-2,5-dimethylpyridine. For the related compound 3-acetylpyridine, reduction to 3-ethylpyridine (B110496) has been documented. Enzymatic reduction of acetylpyridine derivatives is also possible, as demonstrated with aldose reductase. nih.gov

Oxidation of this compound can be more complex. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the acetyl group to a carboxylic acid, yielding 2,5-dimethylnicotinic acid. However, the methyl groups on the pyridine ring are also susceptible to oxidation under harsh conditions. For instance, 2,6-lutidine can be oxidized to 2,6-diformylpyridine. wikipedia.org Selective oxidation of the acetyl group would require carefully chosen reagents and reaction conditions.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it basic and nucleophilic. This allows it to participate in coordination with metal ions and in acid-base reactions.

The pyridine nitrogen atom can act as a ligand, coordinating to a wide range of metal centers to form coordination complexes. Pyridyl ligands are common in coordination chemistry, and acetylpyridine derivatives are no exception. For example, 3-acetylpyridine has been used as a building block in the synthesis of more complex ligands like terpyridines, which are known to form stable complexes with various metals. mdpi.com It is expected that this compound can similarly act as a monodentate ligand through its pyridine nitrogen, or potentially as a bidentate ligand if the carbonyl oxygen also participates in coordination, forming a chelate ring. The steric hindrance from the methyl groups at positions 2 and 5 may influence the coordination geometry and stability of the resulting metal complexes.

The pyridine nitrogen in this compound is basic and can be protonated by acids to form a pyridinium salt. The basicity of this compound is influenced by the electron-withdrawing effect of the acetyl group and the electron-donating effect of the two methyl groups. The pKa of the conjugate acid of the parent compound, 2,6-lutidine, is approximately 6.72, indicating it is a mild base. wikipedia.org The presence of the acetyl group at the 3-position would be expected to decrease the basicity compared to 2,5-lutidine due to its electron-withdrawing nature.

Protonation of the pyridine nitrogen can have a significant effect on the reactivity of the rest of the molecule. Studies on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) have shown that protonation of the nitrogen atom increases the positive charge on the hydrogen atoms of the adjacent methyl and acetyl groups. researchgate.net This enhanced acidity facilitates the enolization of the acetyl group, which can be a crucial step in certain condensation reactions. researchgate.net Therefore, the acid-base properties of this compound are not only fundamental to its character but also play a key role in modulating its chemical reactivity.

Transformations Involving Alkyl Substituents on the Pyridine Ring

The methyl groups at the C2 and C5 positions of the pyridine ring in this compound are susceptible to various transformations, primarily oxidation and halogenation, which are common reactions for alkylpyridines (lutidines).

Oxidation: The methyl groups can be oxidized to carboxylic acids. The selective oxidation of one methyl group over the other can be influenced by the reaction conditions and the directing effects of the acetyl group. For instance, the oxidative ammonolysis of 2,5-lutidine on vanadium oxide catalysts has been shown to preferentially oxidize the methyl group at the 2-position to a cyano group, which can be further hydrolyzed to a carboxylic acid. researchgate.net Similar selectivity could be anticipated for this compound. The oxidation of methylpyridines can also be achieved using reagents like argentous sulfate (B86663) and argentous oxide, which typically leads to the formation of pyridine carboxylic acids that may subsequently decarboxylate. bme.hu

Halogenation: The methyl groups can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This reaction proceeds via a free-radical chain mechanism and leads to the formation of halomethylpyridines. The selectivity of halogenation between the C2 and C5 methyl groups would be influenced by the stability of the resulting benzylic-type radicals.

C-H Functionalization: Direct functionalization of the methyl C-H bonds is another potential transformation. Transition metal-catalyzed C-H activation can lead to the introduction of various functional groups. For instance, rhodium-catalyzed reactions have been utilized for the C-H functionalization of pyridine derivatives. nih.gov

Below is a table summarizing potential transformations of the alkyl substituents.

| Transformation | Reagents and Conditions | Expected Product(s) |

| Oxidation | 1. Vanadium Oxide Catalyst, NH₃, Air2. H₂O | 1-(5-Methyl-2-cyano-3-pyridinyl)ethanone1-(5-Methyl-2-carboxy-3-pyridinyl)ethanone |

| Argentous Sulfate (Ag₂SO₄) or Oxide (Ag₂O), H₂O, Heat | 1-(5-Carboxy-2-methyl-3-pyridinyl)ethanone or 1-(2-Carboxy-5-methyl-3-pyridinyl)ethanone | |

| Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Heat | 1-(2-(Bromomethyl)-5-methyl-3-pyridinyl)ethanone and/or 1-(5-(Bromomethyl)-2-methyl-3-pyridinyl)ethanone |

| C-H Functionalization | Rhodium Catalyst, Directing Group, Coupling Partner | Functionalized methyl group derivatives |

Mechanistic Studies of Complex Condensation Reactions

The acetyl group at the C3 position of this compound is a key site for complex condensation reactions, such as the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction of the ketone with an aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones (chalcones).

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through the following steps:

Enolate Formation: A base abstracts an α-proton from the acetyl group of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

Aldol Adduct Formation: An alkoxide intermediate is formed, which is then protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy ketone (an aldol adduct).

Dehydration: Under the reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone.

A theoretical study on a related compound, 3,5-diacetyl-2,6-dimethylpyridine, provides insights into the complexities of these reactions. nih.gov The study suggests that protonation of the pyridine nitrogen in an acidic medium increases the C-H acidity of the methyl groups of the acetyl substituents, facilitating enolization. nih.gov The resulting enol can then participate in condensation reactions. The formation of a pre-reaction complex between the protonated enol form and the aldehyde, stabilized by hydrogen bonds, can direct the reaction towards a Knoevenagel-type condensation instead of a Claisen-Schmidt reaction. nih.gov

The steric hindrance from the methyl group at the C2 position in this compound can influence the rate and outcome of the condensation reaction by sterically shielding the acetyl group.

Influence of Reaction Conditions (Solvent, Catalysts, Additives) on Reaction Outcomes

The outcome of chemical transformations involving this compound is highly dependent on the reaction conditions.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For condensation reactions, polar protic solvents like ethanol or methanol (B129727) are commonly used to dissolve the reactants and facilitate proton transfer steps. Aprotic solvents can also be employed and may favor different reaction pathways. For instance, a study on the solvent-assisted desorption of 2,5-lutidine from a polymer film highlighted the different interaction mechanisms of protic (methanol) and aprotic (acetonitrile) solvents. nih.gov

Catalysts:

Base Catalysts: In Claisen-Schmidt condensations, the choice of base (e.g., NaOH, KOH) can affect the reaction yield.

Acid Catalysts: Acid catalysis, as seen in the cyclization of 3,5-diacetyl-2,6-dimethylpyridine, can promote enolization and direct the reaction pathway. nih.gov

Transition Metal Catalysts: For C-H functionalization of the pyridine ring or the methyl groups, transition metal catalysts (e.g., palladium, rhodium, nickel) are often essential to achieve high efficiency and selectivity. The ligand coordinated to the metal center plays a crucial role in determining the outcome of these reactions.

Additives: Additives can be used to enhance reaction rates or control selectivity. For example, in certain pyridine functionalization reactions, the addition of an acid can switch the selectivity of the reaction. acs.org

The following table summarizes the influence of various reaction conditions on the transformations of acetylpyridine and lutidine derivatives, which can be extrapolated to this compound.

| Reaction Type | Condition | Influence on Outcome |

| Condensation | Solvent | Polar protic solvents (e.g., ethanol) facilitate proton transfer and can increase reaction rates. |

| Catalyst | The strength and nature of the base (e.g., KOH vs. NaOH) can affect the yield of the condensation product. Acid catalysts can promote alternative reaction pathways like cyclization. nih.gov | |

| C-H Functionalization | Catalyst | The choice of transition metal and ligand is critical for achieving high regioselectivity and yield. |

| Solvent | Can influence the solubility of reactants and catalysts, and in some cases, participate in the reaction mechanism. | |

| Additives | Acids or bases can act as co-catalysts or alter the electronic properties of the substrate, thereby influencing selectivity. acs.org |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

The most prominent and easily identifiable peak would be the strong absorption from the carbonyl (C=O) stretch of the ketone group, which is expected in the range of 1680-1700 cm⁻¹. The exact position is influenced by conjugation with the aromatic pyridine ring. The spectrum would also feature absorptions corresponding to the pyridine ring, including C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region.

Vibrations from the C-H bonds also provide valuable information. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups would appear just below 3000 cm⁻¹. C-H bending vibrations for the methyl groups would be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |

| Aliphatic C-H (Methyl) | Bend | ~1450 and ~1375 | Medium |

Raman spectroscopy is a light-scattering technique that is complementary to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyridine ring. acs.orgresearchgate.net Symmetrical vibrations, which result in a small or zero change in dipole moment, are often weak in IR but strong in Raman. A characteristic and intense peak in the Raman spectrum of pyridine derivatives is the symmetric ring breathing mode, typically observed around 1000 cm⁻¹. researchgate.net Other ring stretching and deformation modes would also be visible. acs.org

The technique can also be applied in Surface-Enhanced Raman Scattering (SERS) studies, where adsorption of the molecule onto a metallic nanoparticle surface can lead to a massive enhancement of the Raman signal. acs.org SERS can provide insights into the orientation of the molecule on the surface.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis.

High-Resolution Accurate Mass Measurements

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, with a molecular formula of C9H11NO, the expected monoisotopic mass is 149.084064 Da. chemspider.com HRMS techniques, such as those coupled with electrospray ionization (ESI), can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This level of accuracy is essential for confirming the identity of the synthesized compound in various research contexts. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Average Mass | 149.193 Da |

Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) Techniques

Both Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) are valuable techniques for analyzing this compound, providing complementary information.

ESI-MS: This soft ionization technique is particularly useful for analyzing the intact molecule. In positive ion mode, ESI-MS would typically show the protonated molecule, [M+H]+, at an m/z corresponding to the molecular weight plus the mass of a proton. acs.org This is a common method for obtaining molecular weight information with minimal fragmentation. mdpi.com

EI-MS: Electron impact ionization involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For analogous compounds like 1-(2-pyridinyl)ethanone, the mass spectrum reveals key fragments that help in structural elucidation. nist.gov The fragmentation of this compound would likely involve characteristic losses, such as the methyl group from the acetyl moiety or cleavage of the pyridine ring, providing a fingerprint for its identification.

Tandem Mass Spectrometry (MS/MS) in Reaction Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of ions in detail. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique can be instrumental in elucidating reaction mechanisms and understanding the stability of different parts of the molecule. For instance, by selecting the protonated molecular ion of this compound, MS/MS can reveal the sequence of bond cleavages, helping to confirm the connectivity of the atoms and providing insights into the molecule's reactivity.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would be expected to involve π-π* and n-π* transitions associated with the pyridine ring and the carbonyl group. The position and intensity of the absorption bands are sensitive to the molecular environment and can be influenced by solvent polarity. Studies on similar pyridinyl ketones demonstrate how UV-Vis spectroscopy can be used to investigate tautomeric equilibria in solution. ku.dk

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing of this compound. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the physical properties of the compound. acs.orgmdpi.com For related pyridone derivatives, X-ray crystallography has been used to confirm the existence of specific tautomeric forms in the solid state. nih.gov

Tautomerism and Conformational Analysis (e.g., Keto-Enol Forms)

This compound has the potential to exist in tautomeric forms, specifically the keto and enol forms. masterorganicchemistry.com

Keto form: This is the standard structure with a carbonyl group (C=O).

Enol form: This tautomer contains a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C-OH).

The equilibrium between these two forms can be influenced by several factors, including solvent, temperature, and the presence of intramolecular hydrogen bonding. masterorganicchemistry.commdpi.com Spectroscopic techniques are crucial for studying this equilibrium. For example, the presence of an enol form can often be detected by the appearance of a characteristic O-H stretching band in the IR spectrum and distinct signals in NMR spectra. nih.gov Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the relative stabilities of the keto and enol tautomers. researchgate.net In similar systems, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyridine ring. ku.dk

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. niscpr.res.in DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for analyzing molecules like 1-(2,5-Dimethyl-3-pyridinyl)ethanone. researchgate.netnanobioletters.com These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties.

Electronic structure analysis is key to understanding a molecule's chemical behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

HOMO and LUMO Energies : The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted pyridine (B92270) ring, while the LUMO would likely be centered around the acetyl group and the pyridine ring, which can accept electron density.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnanobioletters.com In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, while the aromatic ring would present a complex surface of both positive and negative potential. researchgate.net

To perform meaningful computational analysis, it is first necessary to determine the most stable three-dimensional arrangement of the atoms in a molecule.

Geometry Optimization : This computational process seeks to find the molecular structure corresponding to the lowest energy on the potential energy surface. nsf.gov For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate the optimized bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This results in the most stable, or ground-state, conformation of the molecule.

Vibrational Frequency Calculations : Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two primary purposes. First, they confirm that the optimized structure is a true energy minimum; a stable structure will have no imaginary frequencies. nsf.gov Second, these calculations predict the molecule's theoretical vibrational spectrum (e.g., Infrared and Raman spectra), which can be compared with experimental data to validate the computational model. nih.gov

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters provide quantitative measures of a molecule's reactivity and stability. scirp.org

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors help to quantify the insights gained from the HOMO-LUMO analysis, providing a more detailed picture of the chemical nature of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netuniroma1.it For a compound like this compound, QSAR models could be developed to predict its activity within a class of similar molecules, guiding the design of new derivatives with potentially enhanced properties. nih.gov

QSAR methodologies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR : These models correlate biological activity with global molecular properties or "descriptors" such as physicochemical properties (e.g., logP), electronic properties, and topological indices, which are calculated from the 2D representation of the molecule. rsc.orgmdpi.com

3D-QSAR : These more advanced models consider the three-dimensional structure of the molecules.

CoMFA (Comparative Molecular Field Analysis) : CoMFA is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric (shape) and electrostatic fields. nih.gov The molecules in the dataset are aligned, and the fields are calculated at various points on a 3D grid surrounding them. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov It uses a Gaussian function to calculate similarity indices, resulting in smoother contour maps that can be easier to interpret. mdpi.com

HQSAR (Hologram QSAR) : This technique is unique in that it does not require molecular alignment. It generates molecular holograms based on fragments of the 2D structure. While primarily a 2D method, it captures 3D information implicitly through branched and cyclic fragments.

The development of a reliable QSAR model is a systematic process that requires rigorous validation to ensure its predictive power. nih.govsemanticscholar.org

The typical workflow involves:

Data Set Preparation : A diverse set of molecules with known activities is selected. This set is then divided into a training set (to build the model) and a test set (to validate it). uniroma1.it

Molecular Alignment : For 3D-QSAR methods like CoMFA and CoMSIA, all molecules in the dataset are structurally aligned based on a common scaffold or a highly active compound. nih.gov

Descriptor Calculation : The relevant 2D or 3D descriptors are calculated for each molecule.

Model Generation : Statistical methods, most commonly Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation : This is the most critical step to ensure the model is robust and not a result of chance correlation. nih.gov

Internal Validation : The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation : The predictive power of the model is tested using the external test set, which was not used during model development. The model's ability to predict the activities of these compounds is quantified by the predictive correlation coefficient (r²pred). nih.govnih.gov

| Statistical Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (non-cross-validated) | > 0.6 |

| q² or r²cv | Coefficient of determination (cross-validated) | > 0.5 |

| r²pred | Predictive r-squared for the external test set | > 0.6 |

| SEE | Standard Error of Estimate | Lower values are better |

| F-value | F-test statistic | Higher values indicate statistical significance |

By applying these computational methodologies, a comprehensive theoretical understanding of this compound can be achieved, providing a solid foundation for designing and synthesizing new analogues with tailored properties.

Derivation of Structural Requirements for Biological Interactions

Computational studies on derivatives of this compound have been instrumental in elucidating the structural features necessary for their biological activity. By correlating molecular structure with observed biological effects, researchers can establish Structure-Activity Relationships (SAR), which are crucial for designing more potent and selective compounds.

For instance, studies on related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have explored how different substituents on the aryl group influence their cytotoxic effects. mdpi.com The core structure, featuring a dimethyl-substituted heterocyclic ring linked to an ethanone (B97240) moiety, is often identified as a key pharmacophore. mdpi.com The introduction of various aryl groups and modifications to the oxime ether portion allow for the modulation of properties like lipophilicity, which in turn affects the biological activity. mdpi.com

In a study of a novel pyridine derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], researchers investigated its cytotoxic and immunomodulatory potential. nih.gov The compound demonstrated selective cytotoxicity against myeloid leukemia cell lines (HL60 and K562) while showing no significant toxicity to non-cancerous cells. nih.gov This selectivity highlights the importance of the specific arrangement of the pyridine, pyrazole, and dimethyl-pyrrol rings for targeted biological interactions. nih.gov The compound also influenced the activity of cyclooxygenase enzymes (COX-1 and COX-2) and modulated the expression of various cytokines, suggesting that its structural framework is suitable for interaction with multiple biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives might interact with biological targets such as enzymes and receptors at the molecular level.

In a molecular docking study of various dimethylpyridine derivatives, their binding modes to cyclooxygenase enzymes, COX-1 and COX-2, were characterized. mdpi.com These enzymes are important targets for anti-inflammatory drugs. The docking simulations, combined with biological activity data (pIC50), helped to rationalize the observed inhibitory activities. mdpi.com The studies can divide compounds into different groups based on their preferred, low-energy docking positions within the enzyme's active site, providing a structural basis for their differential inhibitory effects on COX-1 versus COX-2. mdpi.com

Similarly, docking studies have been performed on other pyridine-thiazole hybrids targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein in cancer signaling. nih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the EGFR active site. nih.gov By analyzing these interactions, researchers can understand the mechanism of action and design new derivatives with improved binding affinity. nih.gov The binding energy scores from docking are often used to rank potential drug candidates for further experimental testing. nih.govconnectjournals.com

Table 1: Representative Molecular Docking Targets for Pyridine Derivatives

| Target Protein | PDB ID | Therapeutic Area | Key Interactions Observed |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Not Specified | Anti-inflammatory | Low-energy docking positions correlating with pIC50. mdpi.com |

| Cyclooxygenase-2 (COX-2) | Not Specified | Anti-inflammatory | Differential binding modes compared to COX-1. mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Anticancer | Hydrogen bonding within the kinase active site. nih.gov |

| Tubulin | 1SA0 | Anticancer | Interactions within the colchicine (B1669291) binding site. researchgate.net |

| Heme-binding protein (Tannerella Forsythia) | 6EU8 | Antimicrobial | Hydrogen bond interactions similar to amoxicillin. nih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 2OH4 | Anticancer | Favorable binding interactions within the active site. acs.org |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations provide valuable insights into their conformational flexibility and the stability of their interactions with biological targets.

MD simulations can be applied to a ligand-protein complex, obtained from molecular docking, to assess its stability and explore the conformational space of the ligand within the binding pocket. nih.govresearchgate.net For example, after docking imidazolidine-2,4-dione derivatives into the active site of Protein Tyrosine Phosphatase 1B (PTP1B), MD simulations were used to study the inhibitory mechanism at a molecular level. nih.gov The results showed that the ligand binding stabilized the catalytic region of the protein, making the active site less accessible. nih.gov

These simulations can track the trajectory of each atom, allowing for the analysis of conformational changes in both the ligand and the protein over a specific period, often on the nanosecond scale. researchgate.netnih.gov This dynamic view can reveal subtle changes and interactions that are not apparent from static docking poses. For instance, MD simulations of enkephalin peptides have been used to investigate their biologically active conformations, showing transitions from extended forms to folded structures stabilized by intramolecular hydrogen bonds. nih.gov This exploration of the conformational landscape is crucial for understanding how a flexible molecule adapts to its binding site to achieve its biological effect. nih.govresearchgate.net

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the detailed mechanisms and kinetics of chemical reactions. For heterocyclic compounds, these studies can elucidate reaction pathways, identify transition states, and explain observed selectivity, which is vital for optimizing synthetic routes.

Computational investigations have been applied to understand the mechanisms of cycloaddition reactions involving pyridine-related structures. mdpi.commdpi.com For example, the [3+2] cycloaddition of aryl nitrile oxides with furanones has been studied using DFT to analyze the mechanism, regioselectivity, and stereoselectivity. researchgate.net Such calculations can determine the activation energies for different possible reaction channels, thereby predicting the most likely product, which often aligns well with experimental results. researchgate.netdntb.gov.ua

In a joint experimental and computational study on the gas-phase oxidation of 2,5-dimethylfuran (B142691) by atomic oxygen, quantum-chemical calculations and kinetic modeling within the framework of RRKM theory were used. rsc.org This approach helped to identify primary products and suggested that the formation of these species could only be explained by the presence of non-thermalized intermediates. rsc.org These theoretical methods provide a deep, atomistic understanding of reaction dynamics that is often inaccessible through experiments alone. mdpi.com

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the properties of molecules in the solid state and their binding behavior with biological targets. Computational methods are used to identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, and other weaker contacts.

The crystal structures of N-pyridyl ureas bearing oxadiazole moieties have been analyzed both experimentally and theoretically to recognize interactions like (oxadiazole)···(pyridine) π-π stacking. mdpi.com Computational tools such as Hirshfeld surface analysis, Non-Covalent Interaction (NCI) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) were used to confirm and characterize these supramolecular contacts. mdpi.com The results of QTAIM analysis, for example, can identify bond critical points (BCPs) between interacting atoms, with the properties of these BCPs (like electron density and its Laplacian) confirming the nature of the non-covalent bond. mdpi.com

For the this compound molecule, such interactions are expected to play a significant role in its crystal packing and ligand-receptor binding. The pyridine ring can participate in π-π stacking, while the oxygen of the ethanone group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors. Weaker interactions, such as C-H⋯O contacts, are also likely to be important in stabilizing specific conformations and intermolecular arrangements. mdpi.com These detailed analyses of non-covalent forces are essential for crystal engineering and rational drug design. mdpi.commdpi.com

Biological and Mechanistic Investigations in Vitro / Theoretical Contexts

Mechanistic Investigations of Antimicrobial and Antifungal Action

Derivatives of the pyridine (B92270) scaffold have demonstrated a range of antimicrobial and antifungal properties. The introduction of various functional groups to the core structure can significantly influence their biological efficacy.

The antimicrobial and antifungal potential of compounds related to 1-(2,5-Dimethyl-3-pyridinyl)ethanone is typically evaluated through in vitro screening against a panel of pathogenic microorganisms. mdpi.comresearchgate.netmdpi.combohrium.com The minimum inhibitory concentration (MIC) is a key metric determined in these studies, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.commdpi.com

For instance, various pyridine derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungal species including Candida albicans and Aspergillus niger. mdpi.combohrium.commdpi.com Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, with MIC values comparable to the antibiotic linezolid. nih.gov Similarly, certain 2-aminopyridine (B139424) derivatives have shown high potency against S. aureus and B. subtilis. mdpi.com

The antifungal activity of related structures has also been documented. For example, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been evaluated against Candida albicans, a common fungal pathogen. scirp.org The efficacy of these compounds is often influenced by the specific substituents on the aryl ring. scirp.org Another study highlighted the antifungal properties of pyridinone and triazine heterocycles against C. albicans, noting their ability to inhibit biofilm formation. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Aminopyridine derivatives | S. aureus, B. subtilis | 0.039 | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Similar to linezolid | nih.gov |

| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair | mdpi.com |

The molecular mechanisms underlying the antimicrobial and antifungal effects of pyridine derivatives are diverse. One proposed mechanism involves the inhibition of essential microbial enzymes. mdpi.com For example, some compounds may interfere with cell wall synthesis or disrupt the integrity of the cell membrane. The lipophilicity of the molecule, influenced by its substituents, can play a crucial role in its ability to penetrate microbial cell walls.

In the context of antifungal action, compounds may target specific pathways in fungal cells. For instance, some antifungal agents are known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com While not directly demonstrated for this compound, this remains a plausible mechanism for its derivatives. The inhibition of biofilm formation is another important aspect of antifungal activity, as biofilms contribute significantly to drug resistance. mdpi.comnih.gov

Mechanistic and Theoretical Frameworks of Anticancer Action

The anticancer properties of pyridine derivatives and their metal complexes are an active area of research. These compounds are investigated for their ability to selectively target cancer cells and induce cell death through various molecular pathways.

A key mechanism of anticancer action for many pyridine-containing compounds is the inhibition of protein kinases. nih.govacs.org Kinases are crucial enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

For example, imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Aurora kinases and FLT3 kinase, both of which are implicated in acute myeloid leukemia (AML). acs.org Similarly, pyridazinone and pyrazolo[1,5-a]pyridine (B1195680) derivatives have been developed as inhibitors of C-terminal Src kinase (CSK), a negative regulator of T cell activation, with potential applications in immuno-oncology. nih.gov The binding of these inhibitors to the active site of the kinase can block its catalytic activity, thereby halting the downstream signaling pathways that promote cancer cell proliferation.

The coordination of pyridine-based ligands, such as derivatives of this compound, to metal ions can significantly enhance their biological activity. nih.govjournalononcology.orgnih.gov Metal complexes offer unique three-dimensional structures and electronic properties that can facilitate interactions with biological targets like DNA and proteins. nih.govucl.ac.uk

Transition metal complexes, including those with ruthenium, osmium, rhodium, and iridium, have shown promise as anticancer agents. nih.gov The choice of the metal center, the pyridine-based ligand, and other coordinating ligands can all be fine-tuned to optimize the compound's anticancer potency and selectivity. nih.gov For example, the anticancer activity of some organometallic complexes is influenced by the metal center, with ruthenium derivatives often showing high potency. nih.gov These metal complexes can exert their anticancer effects through various mechanisms, including DNA binding and the inhibition of mitochondrial function. ucl.ac.uk

Metal complexes, particularly those involving redox-active metals like copper and iron, can participate in redox cycling within the cell. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals. spandidos-publications.comnih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress. nih.govnih.govmdpi.com

The generation of ROS can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis or other forms of cell death. researchgate.netdoaj.org For instance, a copper complex with a pyridine-containing ligand was shown to exert its antitumor activity through a mechanism involving ROS generation, cell cycle arrest, and apoptosis. spandidos-publications.com The ability of these complexes to undergo Fenton-like reactions contributes to their prooxidant properties and enhanced cytotoxicity towards cancer cells. spandidos-publications.comnih.gov

Interactive Table: Mechanistic Aspects of Anticancer Activity

| Mechanism | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Kinase Inhibition | Imidazo[4,5-b]pyridine derivatives | Potent inhibitors of Aurora and FLT3 kinases. | acs.org |

| Metal Complexation | Organometallic complexes (Ru, Os, Rh, Ir) | Metal center and ligands influence anticancer activity. | nih.gov |

Strategies for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. While various pyridine derivatives have been explored as potential MDR modulators, there is no specific research detailing the strategies for overcoming multidrug resistance using this compound. The general approach in this field involves the design of compounds that can either inhibit the function of efflux pumps or act as chemosensitizers to enhance the efficacy of existing anticancer drugs. However, the role, if any, of this compound in such strategies has not been documented.

Studies on Other Biological Activities and Mechanisms (e.g., Antioxidant, Anti-inflammatory)

The pyridine nucleus is a common scaffold in molecules exhibiting a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects. Pyridine derivatives are known to possess diverse biological activities. However, specific in vitro or theoretical studies detailing the antioxidant or anti-inflammatory properties and the underlying mechanisms of this compound are not found in the reviewed literature. While general studies on pyridyl ketones suggest potential for such activities, dedicated research on this particular compound is absent.

Design and Synthesis of Pyridyl Ketone-Based Ligands for Biological Applications

Pyridyl ketones are recognized as versatile ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. These metal complexes often exhibit interesting biological properties. The design and synthesis of pyridyl ketone-based ligands are driven by the goal of creating novel therapeutic or diagnostic agents. The synthesis of derivatives of pyridyl ketones is an active area of research. However, literature specifically describing the design and synthesis of ligands based on the this compound scaffold for biological applications could not be identified.

Analytical Methodologies for Detection, Isolation, and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 1-(2,5-Dimethyl-3-pyridinyl)ethanone. Its effectiveness lies in the differential partitioning of the compound between a stationary phase and a mobile phase, enabling its separation from impurities and other components.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purity assessment of non-volatile compounds like substituted pyridines. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation.

Method development for pyridine (B92270) derivatives typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. The mobile phase composition, a critical factor, is then optimized. This usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the buffer and the gradient or isocratic elution profile are fine-tuned to achieve optimal peak shape and resolution. Detection is often performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Once developed, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. For instance, in the analysis of similar heterocyclic compounds, HPLC methods have been validated showing excellent linearity (with correlation coefficients, r², often exceeding 0.99) and high accuracy, with recovery rates typically falling within 98-102%. acs.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | 220 - 280 nm (UV-Vis Detector) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is an ethanone (B97240) derivative, it possesses sufficient volatility for GC analysis, making this method highly suitable for assessing its purity and quantifying volatile impurities.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or medium-polarity column is often used for such analyses. A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification of the main component and any impurities based on their mass spectra and fragmentation patterns. The NIST Chemistry WebBook indicates the availability of GC data for related isomers like 1-(2-pyridinyl)-ethanone and 1-(3-pyridinyl)-ethanone, underscoring the utility of this technique for this class of compounds. nist.govnist.gov

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that is particularly useful for the preparative-scale isolation of target compounds from complex matrices without the use of a solid support matrix. This technique avoids the irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates.

In CCC, the separation is based on the differential partitioning of the analyte between two immiscible liquid phases. A biphasic solvent system is selected where the target compound has a favorable partition coefficient (K). The instrument continuously passes the mobile phase through the stationary phase, allowing for a multi-step partitioning process that leads to the separation of components. This method is advantageous for isolating this compound from crude reaction mixtures or natural product extracts, where multiple components with similar polarities might be present.

Spectroscopic Methods in Quantitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Techniques such as UV-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information.

UV-Visible (UV-Vis) Spectroscopy: This technique is often used in conjunction with HPLC for quantification. The pyridine ring and the ethanone group constitute a chromophore that absorbs UV light at a specific wavelength (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for accurate quantification when a calibration curve is established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, Quantitative NMR (qNMR) can be used for highly accurate purity assessments and concentration determinations without the need for a specific reference standard of the analyte. By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute quantity of this compound can be determined. Structures of newly synthesized pyridine derivatives are routinely confirmed by ¹H NMR and ¹³C NMR. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is mainly used for qualitative analysis, identifying the functional groups present in the molecule. nih.gov The spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ketone and vibrations associated with the substituted pyridine ring.

Strategies for Isolation and Purification from Synthetic Mixtures

Following its synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and by-products. The primary strategy for purification is column chromatography. mdpi.commdpi.com

Flash column chromatography is a common and effective method. A silica (B1680970) gel stationary phase is typically used, and the mobile phase (eluent) is a mixture of solvents with varying polarities, such as ethyl acetate (B1210297) and hexane. The solvent system is chosen based on preliminary analysis by Thin-Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated.

For compounds that are solids, recrystallization is another powerful purification technique. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Table 2: Common Methods for Purification of Pyridine Derivatives from Synthetic Mixtures

| Method | Principle | Typical Application |

|---|---|---|

| Flash Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Primary purification of crude reaction mixtures. mdpi.com |

| Recrystallization | Separation based on differences in solubility between the product and impurities in a specific solvent at different temperatures. | Final purification of solid products to obtain high purity crystals. |

| Distillation/Sublimation | Separation based on differences in boiling points or sublimation points under reduced pressure. | Purification of thermally stable, volatile liquid or solid products. google.com |

| Preparative HPLC | High-resolution separation based on HPLC principles, scaled up to isolate larger quantities of the compound. | Isolation of high-purity material when other methods are insufficient. |

Applications in Catalysis and Materials Science